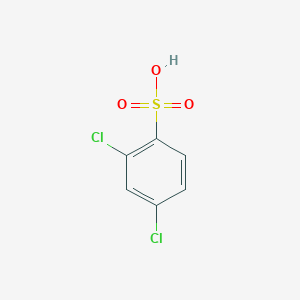

2,4-dichlorobenzenesulfonic Acid

CAS No.: 609-62-1

Cat. No.: VC3854425

Molecular Formula: C6H4Cl2O3S

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 609-62-1 |

|---|---|

| Molecular Formula | C6H4Cl2O3S |

| Molecular Weight | 227.06 g/mol |

| IUPAC Name | 2,4-dichlorobenzenesulfonic acid |

| Standard InChI | InChI=1S/C6H4Cl2O3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H,9,10,11) |

| Standard InChI Key | XCLCLCNSGDHVFE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)O |

Introduction

Chemical Identity and Structural Properties

2,4-Dichlorobenzenesulfonic acid belongs to the class of benzenesulfonic acids, distinguished by its specific substitution pattern. The molecular formula is C₆H₄Cl₂O₃S, with a molecular weight of 227.06 g/mol. Key structural features include:

-

Chlorine atoms at positions 2 and 4, which impart electron-withdrawing effects, influencing reactivity.

-

A sulfonic acid group (-SO₃H) at position 1, enhancing water solubility and acidity.

Table 1: Physicochemical Properties

The compound’s canonical SMILES is C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)O, reflecting its substitution pattern. Its acidity arises from the strong electron-withdrawing sulfonic acid group, making it highly soluble in aqueous alkaline solutions .

Synthesis and Industrial Production

The synthesis of 2,4-dichlorobenzenesulfonic acid typically involves sulfonation of meta-dichlorobenzene. A patented method outlines the following steps :

-

Sulfonation: Reacting meta-dichlorobenzene with concentrated sulfuric acid at elevated temperatures (80–200°C).

-

Isolation: Extracting the crude product and purifying it via crystallization or filtration.

-

Salt Formation: Converting the acid to its sodium salt using sodium hydroxide for improved stability and handling.

Table 2: Optimal Reaction Conditions for Synthesis

| Parameter | Condition |

|---|---|

| Sulfonation Temperature | 150–180°C |

| Reaction Time | 2–4 hours |

| Yield | 70–85% (crude) |

Industrial-scale production optimizes these conditions to maximize yield and purity. The sodium salt form is often preferred for subsequent reactions due to its reduced corrosivity .

Applications in Chemical Manufacturing

Resorcinol Production

A primary application is the synthesis of resorcinol, a key ingredient in adhesives, dyes, and pharmaceuticals. The process involves:

-

Alkaline Hydrolysis: Heating the sodium salt of 2,4-dichlorobenzenesulfonic acid with sodium hydroxide at 100–300°C to form sodium 2,4-dihydroxybenzenesulfonate.

-

Acid Hydrolysis: Treating the intermediate with hydrochloric acid to yield resorcinol .

The reaction sequence is represented as:

Agrochemical Intermediates

The compound’s reactivity enables its use in synthesizing herbicides and fungicides. For example, it serves as a precursor in chlorophenoxyacetic acid derivatives, though specific analogues require further functionalization .

Biological and Environmental Considerations

Ecotoxicology

Chlorinated benzenesulfonic acids are generally persistent in aquatic environments due to their stability. Regulatory guidelines classify them as irritants, requiring careful handling to prevent ecosystem contamination .

| Parameter | Recommendation |

|---|---|

| PPE | Gloves, goggles, lab coat |

| Storage | Cool, dry, ventilated area |

| Disposal | Incineration or neutralization |

The compound’s corrosive nature necessitates alkaline-resistant containers for storage. Spills should be neutralized with sodium bicarbonate and rinsed extensively .

Future Research Directions

-

Green Synthesis Methods: Developing catalytic sulfonation processes to reduce waste.

-

Biodegradation Studies: Identifying microbial strains capable of degrading chlorinated sulfonic acids.

-

Pharmaceutical Applications: Exploring derivatives for antimicrobial or anticancer activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume